molecular formula C13H10ClNO3 B6391886 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid CAS No. 1261955-80-9

3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6391886
CAS No.: 1261955-80-9
M. Wt: 263.67 g/mol
InChI Key: JQTDHWPDXGINIB-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methoxybenzaldehyde and 4-cyanopyridine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic conditions to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyridine ring can participate in coordination with metal ions or other biomolecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

  • 3-(2-Chloro-5-methoxyphenyl)pyridine-2-carboxylic acid
  • 3-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
  • 3-(2-Chloro-5-methoxyphenyl)pyridine-5-carboxylic acid

Comparison: Compared to its similar compounds, 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyridine ring This positioning can influence the compound’s reactivity, binding properties, and overall chemical behavior

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-8-2-3-12(14)10(6-8)11-7-15-5-4-9(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTDHWPDXGINIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687916
Record name 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-80-9
Record name 3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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